nNOS Inhibition Potency of 1-Nitrosopyrazolidin-3-one vs. 7-Nitroindazole
1-Nitrosopyrazolidin-3-one exhibits an IC50 of 410 nM for inhibition of neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates, as assessed by conversion of oxyhemoglobin to methemoglobin [1]. In comparison, the reference nNOS inhibitor 7-nitroindazole (7-NI) demonstrates an IC50 of 0.9 µM (900 nM) under similar assay conditions [2]. This represents a 2.2-fold greater potency for 1-nitrosopyrazolidin-3-one in this specific enzymatic assay.
| Evidence Dimension | Inhibition of neuronal nitric oxide synthase (nNOS) activity |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | 7-Nitroindazole: IC50 = 900 nM (0.9 µM) |
| Quantified Difference | 2.2-fold greater potency (lower IC50) |
| Conditions | Sprague-Dawley rat brain homogenates; oxyhemoglobin to methemoglobin conversion measured by UV-visible spectroscopy over 10 minutes |
Why This Matters
Procurement decisions should account for this higher in vitro potency, as it may allow for reduced compound usage in nNOS inhibition studies.
- [1] BindingDB. (2012). BDBM50347287 CHEMBL1796278: Affinity Data for nNOS Inhibition. BindingDB. View Source
- [2] Moore, P. K., & Bland-Ward, P. A. (1996). 7-Nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-399. View Source
